molecular formula C17H16O4 B1627557 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid CAS No. 879896-64-7

3-(2-Oxo-1,2-diphenylethoxy)propanoic acid

Cat. No.: B1627557
CAS No.: 879896-64-7
M. Wt: 284.31 g/mol
InChI Key: GLPKRJMUMJUFOC-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2-diphenylethoxy)propanoic acid is a specialized organic compound of significant interest in materials science, particularly in the development of high-performance, defect-free coatings. Its primary researched application is as an effective degassing agent in curable film-forming resins, such as epoxy-based systems . During the resin curing process, entrapped air, water, or volatile by-products can lead to coating defects like pinholes, cratering, and orange peel, which diminish the physical properties and aesthetic quality of the final film. This compound functions by promoting the timely escape of these gaseous materials from the coating before it fully hardens, thereby mitigating defect formation and contributing to a smoother, more chemically resistant surface finish . The molecular structure, featuring a benzoin-derived ether linked to a propanoic acid chain, is key to its activity. Researchers value this chemical for its utility in optimizing coating formulations for industrial applications, where minimal surface defects and maximal durability are critical performance parameters. Its role extends beyond simple additives, as it is integral to studies focused on understanding and controlling bubble dynamics and viscosity modification in thermosetting polymers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxo-1,2-diphenylethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15(19)11-12-21-17(14-9-5-2-6-10-14)16(20)13-7-3-1-4-8-13/h1-10,17H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPKRJMUMJUFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594684
Record name 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-64-7
Record name 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Oxo 1,2 Diphenylethoxy Propanoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid, the primary disconnections involve the ether bond, the carboxylic acid functionality, and the ketone.

Carbon-Oxygen Bond Formation Strategies for Ether Linkage

The most logical disconnection is at the ether linkage, which breaks the molecule into two key synthons: a nucleophilic oxygen species derived from 2-hydroxy-1,2-diphenylethan-1-one (benzoin) and an electrophilic three-carbon chain bearing the carboxylic acid or a precursor. This disconnection points towards a Williamson ether synthesis as a primary strategy.

Disconnection 1: Williamson Ether Synthesis Approach

This approach involves the reaction of a benzoin (B196080) alkoxide with a 3-halopropanoic acid derivative. The alkoxide is generated by treating benzoin with a suitable base.

Reactants: Benzoin and a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate).

Reaction Type: Nucleophilic Substitution (SN2).

Carboxylic Acid Functional Group Introduction

The carboxylic acid moiety can be introduced at various stages of the synthesis. Retrosynthetically, this functional group can be derived from an ester, a nitrile, or a primary alcohol.

Disconnection 2: Hydrolysis of an Ester

A common and effective strategy is to carry out the synthesis with an ester of propanoic acid, which can be hydrolyzed in the final step to yield the desired carboxylic acid. This approach is often preferred as esters are generally less reactive and can be easier to handle than the corresponding carboxylic acids during the preceding steps.

Disconnection 3: Oxidation of a Primary Alcohol

Alternatively, the propanoic acid side chain could be constructed from a propan-1-ol derivative attached to the benzoin core. The terminal alcohol would then be oxidized to the carboxylic acid.

Ketone Formation and Manipulation

The ketone in the target molecule is part of the benzoin core. Benzoin itself is readily synthesized via the benzoin condensation of benzaldehyde (B42025).

Disconnection 4: Benzoin Condensation

The 2-hydroxy-1,2-diphenylethan-1-one (benzoin) fragment can be disconnected into two molecules of benzaldehyde, which can be condensed in the presence of a nucleophilic catalyst such as cyanide or a thiamine-derived N-heterocyclic carbene.

Exploration of Classical Synthetic Routes

Based on the retrosynthetic analysis, two primary classical synthetic routes are proposed for the synthesis of this compound.

Esterification and Subsequent Hydrolysis Techniques

This route involves the formation of an ester intermediate, which is then hydrolyzed to the final carboxylic acid. This is a robust strategy that protects the carboxylic acid functionality during the ether formation step.

Step 1: Synthesis of Benzoin

Benzoin is prepared by the condensation of two molecules of benzaldehyde in the presence of a catalyst.

ReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzaldehydeSodium CyanideEthanol (B145695)/WaterReflux1-285-95
BenzaldehydeThiamine HCl / NaOHEthanol/WaterRoom Temp.24-4870-85

Step 2: Etherification of Benzoin with an Alkyl 3-Halopropanoate

Benzoin is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a Williamson ether synthesis with an alkyl 3-halopropanoate, such as ethyl 3-bromopropanoate (B1231587).

Benzoin DerivativeBaseAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzoinSodium Hydride (NaH)Ethyl 3-bromopropanoateTHF0 to RT12-2460-75
BenzoinPotassium tert-butoxideEthyl 3-chloropropanoateDMFRT18-3655-70

Step 3: Hydrolysis of the Ester

The resulting ester, ethyl 3-(2-oxo-1,2-diphenylethoxy)propanoate, is then hydrolyzed to the target carboxylic acid using either acidic or basic conditions. Given the potential for steric hindrance around the ester, basic hydrolysis followed by acidification is often more effective. arkat-usa.orgresearchgate.net

Ester IntermediateReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 3-(2-oxo-1,2-diphenylethoxy)propanoate1. NaOH (aq) 2. HCl (aq)Ethanol/WaterReflux4-880-90
Ethyl 3-(2-oxo-1,2-diphenylethoxy)propanoate1. LiOH (aq) 2. HCl (aq)THF/WaterRT to 5012-2485-95

Alkylation Reactions Involving Phenol or Alcohol Precursors

This alternative route involves the direct alkylation of benzoin with a 3-halopropanoic acid. This approach is more direct but can be complicated by the lower nucleophilicity of the carboxylate compared to the alkoxide and potential side reactions.

Step 1: Synthesis of Benzoin

This step is identical to the first step in the previous route.

Step 2: Direct Alkylation of Benzoin with 3-Halopropanoic Acid

In this one-pot approach, benzoin is treated with a base to form the alkoxide, which then reacts with a 3-halopropanoic acid, such as 3-chloropropanoic acid. The choice of base is critical to ensure deprotonation of the alcohol without promoting side reactions of the carboxylic acid.

AlcoholBase (equiv.)Alkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzoinNaH (2.2)3-Chloropropanoic acidDMFRT to 6024-4840-55
BenzoinK₂CO₃3-Bromopropanoic acidAcetonitrile (B52724)Reflux36-7235-50

This direct alkylation is generally expected to give lower yields due to competing reactions and the bifunctional nature of the alkylating agent.

Condensation Reactions for Carbonyl Introduction

The core carbonyl functionality of the target molecule is typically introduced via the starting material, benzoin (2-hydroxy-1,2-diphenylethanone). Benzoin itself is readily synthesized through the benzoin condensation, a classic organic reaction. In this reaction, two molecules of benzaldehyde condense in the presence of a nucleophilic catalyst, such as the cyanide anion or an N-heterocyclic carbene (NHC). flinders.edu.audurham.ac.uk The reaction is an atom-economical process that efficiently creates the α-hydroxy ketone structure. flinders.edu.au

The general scheme for the NHC-catalyzed benzoin condensation is presented below:

Scheme 1: Generalized N-Heterocyclic Carbene-Catalyzed Benzoin Condensation

This initial condensation provides the crucial 1,2-diphenyl-2-oxoethyl backbone of the target molecule.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of efficient, safe, and environmentally benign processes. These principles can be applied to the synthesis of this compound.

Catalytic Synthesis Protocols

While the initial benzoin condensation is a catalytic process, subsequent steps can also benefit from catalytic methods. A plausible and efficient route to the target compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of benzoin to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic 3-carbon synthon such as ethyl 3-bromopropanoate. masterorganicchemistry.comorganic-chemistry.org

A proposed catalytic approach involves the use of a phase-transfer catalyst. This would enable the reaction to proceed under milder conditions with a heterogeneous mixture, simplifying work-up. For instance, a quaternary ammonium (B1175870) salt could facilitate the transfer of the benzoin alkoxide from a solid or aqueous phase to an organic phase containing the electrophile.

Another advanced catalytic method involves the reductive etherification of an alcohol with a ketone. researchgate.net In a hypothetical application to this synthesis, a catalytic system could mediate the reaction between benzoin and a suitable 3-carbon carbonyl compound in the presence of a reducing agent.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. acs.orgresearchgate.net For the synthesis of this compound, several green strategies can be considered.

One key principle is the use of safer solvents. Traditional Williamson ether syntheses often employ volatile organic solvents. A greener alternative would be the use of more benign solvents such as anisole (B1667542) or dimethyl carbonate, or even solvent-free conditions where feasible. mdpi.com

The choice of base is also critical. Strong, hazardous bases like sodium hydride can be replaced with milder, safer alternatives such as potassium carbonate. whiterose.ac.uk

Green Chemistry MetricDescriptionRelevance to Synthesis
Atom Economy (AE) The measure of the amount of starting materials that become incorporated into the final product.A high AE indicates that fewer atoms are wasted as byproducts.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.A lower PMI signifies a more efficient and less wasteful process.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.RME provides a measure of the "greenness" of a reaction by considering yield and stoichiometry.

Flow Chemistry Applications in Compound Preparation

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of this compound could be adapted to a flow process.

A hypothetical flow setup could involve pumping a solution of benzoin and a base through a heated reactor coil to generate the alkoxide in situ. This stream could then be merged with a stream of ethyl 3-bromopropanoate in a second reactor module to form the ether. The subsequent hydrolysis of the ester could be achieved by introducing an acidic or basic aqueous stream, followed by in-line separation using a membrane-based liquid-liquid separator. flinders.edu.au

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and fewer side products. nih.gov The small reactor volumes also enhance safety, particularly when working with reactive intermediates. acs.org

Purification and Isolation Strategies for this compound

The final step in any synthesis is the purification and isolation of the target compound in a high state of purity. For a molecule like this compound, a combination of techniques would likely be employed.

Chromatographic Separation Techniques

Chromatography is a powerful tool for the separation of complex mixtures. Given the presence of a carboxylic acid group, as well as non-polar phenyl rings, a combination of chromatographic methods would be effective.

Thin-Layer Chromatography (TLC): TLC would be an invaluable tool for monitoring the progress of the reaction and for optimizing the separation conditions for column chromatography. forensics.org.mylabrulez.comlabrulez.com A suitable mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and does not streak on the silica (B1680970) plate.

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase would be the method of choice. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, would allow for the separation of the desired product from unreacted starting materials and non-polar byproducts. The fractions would be collected and analyzed by TLC to identify those containing the pure product. Chiral chromatography could also be employed for the separation of enantiomers if a racemic synthesis is performed.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is an excellent technique for assessing the final purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a trifluoroacetic acid modifier) would be a suitable starting point for the analysis of this compound.

Chromatographic TechniqueStationary PhaseTypical Mobile PhaseApplication
Thin-Layer Chromatography (TLC) Silica gel GF254Hexane/Ethyl Acetate/Acetic AcidReaction monitoring, optimization of separation conditions.
Column Chromatography Silica gel (60-120 mesh)Gradient of Hexane/Ethyl AcetatePreparative purification of the crude product.
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Acetonitrile/Water/Trifluoroacetic AcidFinal purity assessment.

In addition to chromatography, recrystallization from a suitable solvent system could be used as a final purification step to obtain a highly crystalline product.

Recrystallization and Precipitation Optimization

The final purity of this compound is critically dependent on the methods used for its isolation and purification from the crude reaction mixture. Optimization of recrystallization and precipitation techniques is paramount to remove unreacted starting materials, by-products, and other impurities. These methods typically exploit differences in solubility between the desired compound and contaminants in various solvent systems and at different temperatures or pH values.

Precipitation Techniques:

Precipitation is a common initial step to isolate the crude product from the reaction solution. For carboxylic acids, this is often achieved by altering the pH of the solution.

Acid-Base Precipitation: A widely used method involves dissolving the crude product in a basic aqueous solution, such as sodium hydroxide (B78521) or sodium carbonate, to form the water-soluble carboxylate salt. Insoluble impurities can then be removed by filtration. Subsequent acidification of the filtrate with a mineral acid, like hydrochloric acid, or a weaker acid, such as acetic acid, neutralizes the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution. nih.govnih.gov The choice of acid and the rate of addition can influence the particle size and purity of the precipitate. For instance, slow addition of acid can lead to the formation of larger, more easily filterable crystals.

Cooling Precipitation: If the compound is synthesized in a solvent in which it is significantly more soluble at higher temperatures, precipitation can be induced by cooling the reaction mixture. This method is effective when the impurities remain soluble at the lower temperature.

Anti-Slovent Precipitation: This technique involves adding a solvent in which the target compound is insoluble (an anti-solvent) to a solution of the compound. For example, pouring an organic solution of the product into a large volume of a non-polar solvent like n-heptane can cause the desired acid to precipitate while more non-polar impurities remain in solution. google.com

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds and is typically performed after initial isolation by precipitation. The process relies on dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of high-purity crystals.

The selection of an appropriate solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following properties:

Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

Not react chemically with the compound.

Dissolve impurities readily at all temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

Based on the purification of analogous compounds, a range of solvents could be considered for the recrystallization of this compound.

Table 1: Potential Solvents for Recrystallization of Propanoic Acid Derivatives | Solvent | Type | Rationale for Use | Reference | | :--- | :--- | :--- | :--- | | Ethanol | Polar Protic | Commonly used for crystallizing carboxylic acids, often yielding high-purity crystals upon cooling. nih.gov | | Water | Polar Protic | Effective for recrystallizing some amino acid derivatives, particularly when purity is a concern. orgsyn.org | | Acetic Acid | Polar Protic | Can be used as a solvent for reaction and subsequent precipitation by dilution with water. nih.gov | | Dimethylformamide (DMF) | Polar Aprotic | Used for compounds that may have lower solubility in alcohols, with precipitation often induced by adding water. |

Research findings on related compounds indicate that a mixed solvent system can also be effective. For example, dissolving the crude product in a good solvent (like ethanol or DMF) and then slowly adding a poor solvent (like water or a hydrocarbon) until the solution becomes turbid, followed by heating to redissolve and then slow cooling, can yield high-purity crystals.

The optimization process involves systematically evaluating different solvents, solvent pairs, and temperature profiles to maximize yield and purity. The effectiveness of each condition would be assessed by analytical methods such as melting point determination and chromatographic techniques (e.g., TLC, HPLC).

Spectroscopic and Structural Elucidation of 3 2 Oxo 1,2 Diphenylethoxy Propanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The proton NMR (¹H NMR) spectrum of 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid is predicted to exhibit distinct signals corresponding to the various types of protons in the molecule. The chemical shifts are influenced by the electronic environment, including shielding and deshielding effects from nearby functional groups.

The protons of the two phenyl groups are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and multiplicities will depend on the substitution pattern and the electronic effects of the carbonyl and ether linkages. The protons on the phenyl ring attached to the carbonyl group are likely to be more deshielded due to the electron-withdrawing nature of the carbonyl.

The methine proton (CH) alpha to both a phenyl group and the ether oxygen is anticipated to be a singlet and significantly deshielded, likely appearing in the range of 5.0-6.0 ppm. The methylene (B1212753) protons of the propanoic acid moiety (OCH₂CH₂COOH) would present as two distinct multiplets. The protons of the methylene group adjacent to the ether oxygen (OCH₂) are expected to be deshielded and resonate at approximately 3.8-4.2 ppm. The adjacent methylene protons (CH₂COOH) would likely appear further upfield, around 2.6-2.9 ppm. These two methylene groups would exhibit coupling to each other, likely as triplets, following the n+1 rule.

The carboxylic acid proton (COOH) is highly deshielded and its signal is often broad, appearing far downfield, typically between 10.0 and 12.0 ppm. docbrown.info Its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J)
Phenyl H7.0 - 8.0Multiplet
Methine H5.0 - 6.0Singlet
Methylene H (OCH₂)3.8 - 4.2Triplet~6-7 Hz
Methylene H (CH₂COOH)2.6 - 2.9Triplet~6-7 Hz
Carboxylic Acid H10.0 - 12.0Broad Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ketone is expected to be the most deshielded carbon, appearing in the range of 190-200 ppm. The carboxylic acid carbonyl carbon will also be significantly downfield, typically around 170-180 ppm. docbrown.info The carbons of the two phenyl rings will resonate in the aromatic region, from approximately 125 to 140 ppm. The carbon atom of the methine group (CH) will likely appear around 80-90 ppm due to the attached oxygen and phenyl group.

The methylene carbons of the propanoic acid chain will have distinct chemical shifts. The carbon of the OCH₂ group is expected at about 65-75 ppm, while the CH₂COOH carbon is predicted to be around 30-40 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Ketone C=O190 - 200
Carboxylic Acid C=O170 - 180
Phenyl C125 - 140
Methine C80 - 90
Methylene C (OCH₂)65 - 75
Methylene C (CH₂COOH)30 - 40

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the two methylene groups of the propanoic acid chain (OCH₂ and CH₂COOH), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the methine and methylene groups based on the already assigned proton signals. For example, the proton signal at ~5.5 ppm would correlate with the carbon signal at ~85 ppm, confirming the CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is invaluable for piecing together the molecular fragments. Key expected HMBC correlations would include:

The methine proton to the carbons of its attached phenyl ring and to the carbonyl carbon.

The OCH₂ protons to the methine carbon and the CH₂COOH carbon.

The CH₂COOH protons to the OCH₂ carbon and the carboxylic acid carbonyl carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The carboxylic acid group has several characteristic vibrations. The most prominent is the O-H stretching vibration, which appears as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding, which is expected to be significant for this molecule in the solid state or as a neat liquid. The C=O stretching of the carboxylic acid is also a strong, sharp band, expected around 1700-1725 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations would appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.

The molecule contains two carbonyl groups: a ketone and a carboxylic acid. The ketonic C=O stretching vibration is expected to appear at a lower wavenumber than a simple aliphatic ketone, likely in the range of 1680-1700 cm⁻¹, due to conjugation with the adjacent phenyl ring. The exact position of this band can be influenced by the molecular conformation and any intermolecular interactions.

The presence of two distinct carbonyl absorption bands in the IR spectrum would be a key indicator of the presence of both the ketone and carboxylic acid functional groups. In Raman spectroscopy, the C=O stretching vibrations are also active and would provide complementary information.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong
KetoneC=O Stretch1680 - 1700Strong
Aromatic RingC=C Stretch1600, 1475Medium
EtherC-O Stretch1250 - 1050Strong

Aromatic Ring Vibrations and Substitution Patterns

The analysis of aromatic ring vibrations, typically through infrared (IR) and Raman spectroscopy, is crucial for confirming the presence and substitution pattern of the two phenyl rings in the target molecule. The benzene (B151609) ring itself has characteristic vibrational modes, and the positions of substituents influence the observed spectral peaks.

For a molecule like this compound, one would expect to observe:

C-H Stretching Vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹. The exact position can give clues about the electronic environment of the ring.

Overtone and Combination Bands: In the region of 2000-1650 cm⁻¹, a pattern of weak overtone and combination bands can be highly indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, a specific pattern of bands is expected.

C=C Ring Stretching Vibrations: Aromatic rings exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Typically, two to four bands are observed in this area.

Out-of-Plane C-H Bending (Wagging) Vibrations: The most informative vibrations for determining substitution patterns are the strong out-of-plane C-H bending modes that appear in the 900-675 cm⁻¹ region. For the two distinct phenyl groups in the target molecule—one attached to a carbonyl and the other to a carbon bearing an ether linkage—one would analyze the specific frequencies to confirm their substitution. For instance, a monosubstituted benzene ring generally shows two strong bands in this region. spectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₇H₁₆O₄. HRMS can measure the mass with high precision, allowing for the unambiguous determination of the elemental composition.

Table 1: Theoretical Exact Mass for this compound

Ion Species Molecular Formula Theoretical Exact Mass (Da)
[M+H]⁺ C₁₇H₁₇O₄⁺ 285.1121
[M+Na]⁺ C₁₇H₁₆O₄Na⁺ 307.0941

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the propanoic acid side chain: Cleavage of the ether bond could result in fragments corresponding to the benzoin (B196080) moiety and the propanoic acid side chain.

Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for such compounds. nih.gov

Cleavage of the benzoin core: Fragmentation of the 1,2-diphenylethanone structure would be expected, potentially leading to benzoyl and phenylacetyl fragments. Studies on similar structures, like imidazo[1,2-a] pyridines with a phenoxy group, show that cleavage of such ether linkages is a characteristic fragmentation. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

Crystal Packing and Intermolecular Interactions

X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. Key features to be analyzed would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It would be expected to form intermolecular hydrogen bonds, potentially leading to dimers or chain-like structures, which is a common motif for carboxylic acids. nih.govdocumentsdelivered.compsu.edu

Other Weak Interactions: C-H···O interactions are also commonly observed and contribute to the stability of the crystal structure. documentsdelivered.com

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A crystallographic study would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule.

Table 2: Expected Bond Lengths and Angles for this compound (Hypothetical Data)

ParameterExpected Value (Å or °)Notes
C=O (ketone) bond length~1.21 ÅTypical for a ketone carbonyl.
C=O (acid) bond length~1.22 ÅTypical for a carboxylic acid carbonyl.
C-O (acid) bond length~1.32 ÅTypical for a carboxylic acid C-O single bond.
C-O (ether) bond length~1.43 ÅTypical for an alkyl-aryl ether.
Phenyl C-C bond lengths~1.39 ÅAverage for an aromatic ring.
C-O-C (ether) bond angle~118°Influenced by steric hindrance.
O-C-C (acid) bond angle~110°
Dihedral angle between phenyl ringsVariableHighly dependent on crystal packing forces and intramolecular steric effects. In a related structure, 2-oxo-1,2-diphenylethyl diisopropylcarbamate, the dihedral angle between the carbamate (B1207046) and benzoyl planes is significant, around 76-77°. nih.gov

This detailed analysis would provide an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid state.

Chiral Resolution and Absolute Configuration Determination

The presence of a stereocenter at the C1 position of the 1,2-diphenylethoxy moiety in this compound gives rise to the existence of enantiomers. The separation of these enantiomers, known as chiral resolution, and the determination of their absolute configuration are crucial for understanding their distinct stereochemical properties. While specific experimental data for the chiral resolution of this compound is not extensively documented in publicly available literature, established methodologies for analogous chiral carboxylic acids can be applied.

The primary approaches for resolving the racemic mixture of this compound would involve either direct separation on a chiral stationary phase or indirect separation through the formation of diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioselective separation can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile for the resolution of a wide range of racemic compounds, including carboxylic acids. researchgate.netresearchgate.neteijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For a compound like this compound, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) with different mobile phases. researchgate.netresearchgate.net The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol or ethanol (B145695), with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, would be optimized to achieve baseline separation. researchgate.net

Table 1: Hypothetical HPLC Chiral Resolution Parameters

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (Enantiomer 1) tR1
Retention Time (Enantiomer 2) tR2
Resolution (Rs) >1.5

Note: The retention times and resolution are hypothetical and would need to be determined experimentally.

Diastereomeric Resolution

An alternative, indirect method for chiral resolution involves the derivatization of the racemic carboxylic acid with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like flash chromatography or crystallization. tcichemicals.com

A common strategy involves the formation of amides or esters with a readily available, enantiomerically pure chiral auxiliary. tcichemicals.com For this compound, reaction with a chiral amine, such as (R)-(+)-α-phenylethylamine, in the presence of a coupling agent would yield two diastereomeric amides. Subsequent separation and hydrolysis of the separated diastereomers would afford the individual enantiomers of the original acid.

Absolute Configuration Determination

Once the enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is the next critical step.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction analysis. tcichemicals.com If one of the enantiomers (or a diastereomeric derivative) can be crystallized to form a high-quality single crystal, the three-dimensional arrangement of atoms in the molecule can be determined unambiguously.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to assign the absolute configuration by comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. The CD exciton (B1674681) chirality method is a powerful tool for determining the absolute configuration of molecules containing multiple chromophores. rsc.org

NMR Spectroscopy with Chiral Derivatizing Agents: The absolute configuration of chiral carboxylic acids can also be determined using Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral auxiliary, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netnih.govusm.edu By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the resulting diastereomeric esters, a spatial model of the molecule can be constructed, allowing for the assignment of the absolute configuration. researchgate.netnih.gov

Reactivity and Chemical Transformations of 3 2 Oxo 1,2 Diphenylethoxy Propanoic Acid

Carboxylic Acid Group Reactivity

The terminal carboxylic acid group is a key site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid can be readily converted to its corresponding esters and amides through several established synthetic protocols.

Esterification is typically achieved via the Fischer-Speier esterification method. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk

Amidation requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and requires high temperatures. Common methods for amide formation include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. openstax.org

Table 1: Reagents for Esterification and Amidation
TransformationReagent(s)Product Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol) with an acid catalyst (e.g., H₂SO₄)Ester
AmidationAmine (e.g., Ammonia, primary or secondary amine) with a coupling agent (e.g., DCC, EDC)Amide
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. AmineAmide

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are less reactive towards reduction than ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing the carboxylic acid to the corresponding alcohol. wikipedia.org However, LiAlH₄ will also reduce the ketone moiety in the molecule.

For a selective reduction of the carboxylic acid in the presence of the ketone, borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is the reagent of choice. khanacademy.org Borane selectively reduces carboxylic acids over ketones, allowing for the targeted synthesis of the corresponding diol. harvard.edu Another approach for selective reduction involves the activation of the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with a milder reducing agent like sodium borohydride (B1222165). nih.gov

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple carboxylic acids, this reaction typically requires very high temperatures and is often difficult to achieve. The presence of a carbonyl group at the β-position (a β-keto acid) significantly facilitates decarboxylation through a cyclic transition state upon heating. chemistrysteps.commasterorganicchemistry.com

However, this compound is a β-ether carboxylic acid, not a β-keto acid. The ether oxygen at the β-position does not activate the molecule for decarboxylation in the same manner as a ketone. Therefore, this compound is expected to be relatively stable towards decarboxylation under standard heating conditions. Specialized and more drastic conditions would likely be required to induce the loss of carbon dioxide.

Ketone Moiety Transformations

The ketone group, characterized by its electrophilic carbonyl carbon, is susceptible to a range of nucleophilic additions and can be reduced to a secondary alcohol.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and will react with a wide variety of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product.

Common nucleophiles that add to ketones include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), which form tertiary alcohols. Other important nucleophiles include cyanide ion (CN⁻) to form cyanohydrins, and ylides in the Wittig reaction to form alkenes.

Reduction to Hydroxyl Groups

The ketone moiety can be selectively reduced to a secondary hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. wikipedia.org It is generally unreactive towards carboxylic acids under standard conditions, making it an ideal reagent for the selective reduction of the ketone in this compound. Lithium aluminum hydride (LiAlH₄) will also reduce the ketone, but as mentioned earlier, it will also reduce the carboxylic acid. khanacademy.org

Table 2: Reagents for Ketone Transformations
TransformationReagent(s)Product Functional Group
Nucleophilic Addition (Grignard)R-MgX followed by H₃O⁺Tertiary Alcohol
Nucleophilic Addition (Organolithium)R-Li followed by H₃O⁺Tertiary Alcohol
Cyanohydrin FormationHCN with a catalytic baseCyanohydrin
Wittig ReactionPhosphonium ylide (R₂C=PPh₃)Alkene
Reduction to AlcoholNaBH₄ or LiAlH₄Secondary Alcohol

Enolization and Alpha-Functionalization Reactions

The ketone moiety in this compound is flanked by a carbon atom bearing an ether linkage (the α-carbon). The presence of the α-alkoxy group influences the enolization process and subsequent functionalization reactions. researchgate.netmsu.edu Enolization, the formation of an enol or enolate, is a critical step for many reactions that introduce new functional groups at the α-position. nih.govmasterorganicchemistry.com

Under basic conditions, deprotonation of the α-hydrogen can lead to the formation of an enolate. The stability and reactivity of this enolate are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the alkoxy substituent. masterorganicchemistry.com This enolate can then react with various electrophiles to yield α-functionalized products. Alternatively, acid-catalyzed enolization can occur, which is often a key step in reactions like α-halogenation. vanderbilt.edu

A variety of functional groups can potentially be introduced at the alpha-position. Classical methods involve the reaction of the corresponding enolate with an appropriate electrophile. nih.gov More contemporary approaches might utilize transition-metal catalysis to achieve these transformations with high selectivity. nih.govspringernature.com

Table 1: Predicted Alpha-Functionalization Reactions

Reaction Type Reagents and Conditions Expected Product
α-Halogenation Br₂, Acetic Acid 3-(2-Bromo-2-oxo-1,2-diphenylethoxy)propanoic acid
α-Alkylation 1. LDA, THF, -78 °C; 2. Alkyl halide (e.g., CH₃I) 3-(2-Alkyl-2-oxo-1,2-diphenylethoxy)propanoic acid

| α-Hydroxylation | 1. Base (e.g., KHMDS); 2. MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | 3-(2-Hydroxy-2-oxo-1,2-diphenylethoxy)propanoic acid |

This table presents predicted reactions based on general principles of ketone functionalization.

Ether Linkage Stability and Cleavage Reactions

The ether linkage in this compound is a benzylic ether, given its attachment to a carbon atom that is bonded to a phenyl group. This structural feature is a key determinant of its stability and the conditions under which it can be cleaved.

Generally, ethers are relatively stable under basic and neutral conditions. However, the benzylic nature of the ether in the target molecule makes it susceptible to cleavage under acidic conditions. organic-chemistry.org Protonation of the ether oxygen by a strong acid would be the initial step, followed by nucleophilic attack or elimination to break the C-O bond. The stability in basic media is generally higher, although harsh basic conditions could potentially lead to elimination or other decomposition pathways, especially given the presence of the ketone and carboxylic acid functionalities.

The selective cleavage of benzylic ethers is a common transformation in organic synthesis. elsevierpure.comorganic-chemistry.orgcardiff.ac.uksemanticscholar.org A variety of reagents and conditions have been developed to achieve this, often with the goal of preserving other functional groups within the molecule. Given the presence of a ketone and a carboxylic acid, the choice of cleavage conditions would need to be carefully considered to avoid unwanted side reactions.

Common methods for benzylic ether cleavage include catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is generally mild and effective. thieme-connect.de However, the ketone functionality might also be susceptible to reduction under some hydrogenolysis conditions. Another set of methods involves the use of Lewis acids, which can activate the ether for cleavage. organic-chemistry.org Reagents like boron trichloride-dimethyl sulfide (B99878) complex have been shown to selectively cleave benzyl (B1604629) ethers in the presence of other functional groups like esters. organic-chemistry.org Oxidative methods can also be employed, though these might affect other parts of the molecule.

Table 2: Potential Reagents for Selective Benzylic Ether Cleavage

Reagent/Method Typical Conditions Potential Considerations
Catalytic Hydrogenolysis H₂, Pd/C, solvent (e.g., Ethanol) Potential for ketone reduction.
Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂) CH₂Cl₂, low temperature Offers good selectivity for benzyl ether cleavage. organic-chemistry.org
Tin(IV) Chloride (SnCl₄) CH₂Cl₂, room temperature Known to cleave benzyl esters, selectivity over benzyl ethers might be an issue. researchgate.net

| Sodium Bromate/Sodium Dithionite (NaBrO₃/Na₂S₂O₄) | Ethyl acetate/water, room temperature | A radical-based method that can be chemoselective. thieme-connect.com |

This table outlines potential cleavage strategies and is based on literature for analogous compounds.

Aromatic Ring Functionalization

The two phenyl rings in this compound are key sites for potential functionalization through electrophilic aromatic substitution or directed metalation reactions. The existing substituents will influence the position of any new functional groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comresearchgate.netlibretexts.orgmasterorganicchemistry.combyjus.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring.

In the target molecule, one phenyl ring is attached to the ether oxygen, and the other is part of the benzoyl group.

The phenoxy ring: The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. organicmystery.com

The phenyl ring of the benzoyl group: The carbonyl group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. lkouniv.ac.in

Therefore, electrophilic substitution reactions are expected to occur preferentially on the phenoxy ring at the positions ortho and para to the ether linkage.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Source Expected Major Products (on Phenoxy Ring)
Nitration HNO₃, H₂SO₄ ortho-Nitro and para-nitro substituted derivatives
Bromination Br₂, FeBr₃ ortho-Bromo and para-bromo substituted derivatives

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | ortho-Acyl and para-acyl substituted derivatives |

This table presents predicted outcomes based on established directing effects in electrophilic aromatic substitution.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual directing effects in EAS. organic-chemistry.orgwikipedia.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be trapped with an electrophile. unblog.frresearchgate.net

In this compound, both the ether oxygen and the carboxylic acid (after deprotonation to the carboxylate) can potentially act as DMGs. The ether oxygen is a known DMG, directing lithiation to its ortho position. wikipedia.org The carboxylate group is also an effective DMG. researchgate.net The competition or cooperation between these two groups would determine the site of metalation. Given the structure, the ether oxygen is likely to direct lithiation to the ortho positions of the phenoxy ring. The carboxylic acid, being attached to a propyl chain, is less likely to direct metalation on the phenyl rings unless it can form a stable chelate with the metalating agent.

Table 4: Potential Directed Ortho-Metalation Reactions on the Phenoxy Ring

Directing Group Base Electrophile (E⁺) Expected Product
Ether Oxygen sec-BuLi, TMEDA, THF, -78 °C e.g., (CH₃)₃SiCl ortho-Silyl substituted derivative
Ether Oxygen n-BuLi, THF, -78 °C e.g., I₂ ortho-Iodo substituted derivative

| Ether Oxygen | t-BuLi, THF, -78 °C | e.g., DMF | ortho-Formyl substituted derivative |

This table illustrates potential DoM reactions based on the known directing ability of ether groups.

Derivatization Strategies for Analog Synthesis

The structure of this compound offers several sites for modification, allowing for the synthesis of a diverse library of analogs. These modifications can be broadly categorized by the part of the molecule being altered: the propanoic acid chain, the diphenyl and oxo moieties, and potential cyclization reactions.

Modification at the Propanoic Acid Chain

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The carboxylic acid can be converted to a wide range of esters through reaction with various alcohols under acidic conditions. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. wikipedia.orgceon.rsresearchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed. wikipedia.orgquora.com

Amidation: The synthesis of amides from the propanoic acid moiety can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the amine. fishersci.co.uk Modern peptide coupling reagents, such as HATU or B(OCH₂CF₃)₃, offer milder and more efficient conditions for direct amidation. fishersci.co.ukacs.org

Table 1: Potential Derivatization Reactions at the Propanoic Acid Chain

Reaction TypeReagents and ConditionsPotential Product
EsterificationR-OH, H₂SO₄ (catalyst), heat3-(2-Oxo-1,2-diphenylethoxy)propanoate ester
Amidation1. SOCl₂ or (COCl)₂ 2. R¹R²NHN,N-dialkyl-3-(2-oxo-1,2-diphenylethoxy)propanamide
AmidationR¹R²NH, DCC or HATUN,N-dialkyl-3-(2-oxo-1,2-diphenylethoxy)propanamide

Alterations of the Diphenyl and Oxo Moieties

The 1,2-diphenylethan-1-one (benzoin) core of the molecule presents additional opportunities for structural modification.

Reactions of the Ketone: The ketone carbonyl group is susceptible to nucleophilic attack. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield the corresponding 3-(2-hydroxy-1,2-diphenylethoxy)propanoic acid.

A characteristic reaction of 1,2-diketones like benzil (B1666583) is the benzilic acid rearrangement, where treatment with a strong base, such as potassium hydroxide (B78521), leads to a 1,2-aryl migration to form an α-hydroxy carboxylic acid. wikipedia.orgyoutube.comyoutube.com While the target molecule is not a 1,2-diketone, the presence of the α-keto ether might lead to interesting rearrangements under basic conditions, although this is speculative.

Modification of the Phenyl Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions. organicmystery.combyjus.commasterorganicchemistry.com The reactivity and regioselectivity of these substitutions would be influenced by the existing substituents. The phenoxy and benzoyl groups are generally ortho, para-directing, though the benzoyl group is deactivating. msu.edu Reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) could introduce functional groups onto the phenyl rings, paving the way for further derivatization. masterorganicchemistry.com

Table 2: Potential Modifications of the Diphenyl and Oxo Moieties

Reaction TypeReagents and ConditionsPotential Product Moiety
Ketone ReductionNaBH₄ or LiAlH₄2-hydroxy-1,2-diphenylethoxy
NitrationHNO₃, H₂SO₄Nitro-substituted diphenyl groups
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halo-substituted diphenyl groups

Cyclization Reactions to Form Fused Ring Systems

The arrangement of functional groups in this compound allows for the possibility of intramolecular cyclization reactions to form various heterocyclic systems.

Lactone Formation: Intramolecular esterification could lead to the formation of a lactone. However, the likely formation of a seven-membered ring would require specific conditions to favor cyclization over polymerization. The synthesis of macrocyclic β-keto lactones has been achieved through intramolecular alkylation of dianions of ω-halo-β-keto esters. cdnsciencepub.comingentaconnect.com

Formation of Fused Ethers: Acid-catalyzed intramolecular cyclization is a common method for synthesizing cyclic ethers. organic-chemistry.orgnih.gov For instance, if the ketone were reduced to an alcohol, an acid-catalyzed dehydration could potentially lead to the formation of a furan (B31954) or pyran ring fused to one of the phenyl groups, depending on the regioselectivity of the cyclization. Brønsted acids are known to catalyze intramolecular cyclizations of keto-amides to form lactams. rsc.org

Pictet-Spengler Type Reactions: Should the phenyl rings be appropriately functionalized with an amino group, and the ketone converted to an aldehyde, an intramolecular Pictet-Spengler reaction could be envisioned to construct a tetrahydroisoquinoline ring system.

Given the lack of direct experimental data, these proposed cyclization pathways remain theoretical but are based on well-established synthetic methodologies.

Computational and Theoretical Chemistry of 3 2 Oxo 1,2 Diphenylethoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the behavior of molecules at the electronic level. For a molecule like 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid, these calculations can elucidate its electronic structure, reactivity, and intermolecular interaction potential. Such studies are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules of this size. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. Analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for understanding the molecule's chemical properties.

For this compound, the molecular orbitals would be distributed across the entire molecular framework. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.orglibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its potential as an electrophile. libretexts.orglibretexts.org

Based on analogous structures, the HOMO is expected to have significant electron density localized on the phenyl rings and the oxygen atom of the ether linkage, due to the presence of lone pairs and delocalized π-electrons. quora.com The LUMO, on the other hand, is likely to be centered on the carbonyl group (C=O) and the carboxylic acid moiety, as these are electron-withdrawing groups. quora.com Computational studies on benzoin (B196080), a core component of the target molecule, support the localization of frontier orbitals on the keto and phenyl functionalities. researchgate.netresearchgate.net

Table 1: Predicted Molecular Orbital Characteristics for this compound

OrbitalPredicted Primary LocalizationImplied Reactivity
HOMO Phenyl rings, Ether oxygenNucleophilic character, site for electrophilic attack
LUMO Carbonyl group, Carboxylic acid groupElectrophilic character, site for nucleophilic attack

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of MO theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more reactive, as it requires less energy to excite an electron. libretexts.org For this compound, the presence of both electron-donating (phenyl, ether) and electron-withdrawing (carbonyl, carboxyl) groups suggests a moderately sized HOMO-LUMO gap. Computational studies on similar molecules like benzil (B1666583) have reported HOMO-LUMO gaps in the range of 2.9 eV. researchgate.net This would classify the molecule as relatively "soft," meaning it is polarizable and reactive. researchgate.net

FMO theory can also predict the regioselectivity of reactions. For example, an electrophilic attack would be predicted to occur at the positions on the molecule where the HOMO has the highest electron density. psu.edu A nucleophilic attack would target the areas where the LUMO is most prominent. psu.edu

Table 2: Predicted Frontier Molecular Orbital (FMO) Analysis

ParameterPredicted Value RangeImplication
HOMO Energy -6.0 to -7.0 eVElectron-donating capability
LUMO Energy -1.5 to -2.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 3.5 to 5.5 eVModerate reactivity and kinetic stability

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential onto the molecule's electron density surface. avogadro.ccfiveable.me ESP maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of nucleophilic and electrophilic attack. wuxiapptec.comucla.edu

In an ESP map, regions of high electron density (negative potential) are typically colored red, while regions of low electron density (positive potential) are colored blue. avogadro.cc For this compound, the ESP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups due to their high electronegativity and lone pairs of electrons. libretexts.org

Positive Potential (Blue): Primarily located on the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation. wuxiapptec.comlibretexts.org The hydrogen on the chiral carbon may also exhibit a slight positive potential.

Neutral/Slightly Negative Potential (Green/Yellow): The phenyl rings would likely show regions of negative potential above and below the plane of the rings due to the π-electron cloud.

This charge distribution is critical for the molecule's interaction with other molecules, including solvents and biological receptors. Studies on carboxylic acids have shown a direct correlation between the maximum positive electrostatic potential near an acidic hydrogen and its pKa value. wuxiapptec.com

Table 3: Predicted Electrostatic Potential (ESP) Characteristics

Molecular RegionPredicted Electrostatic PotentialRole in Intermolecular Interactions
Carboxylic Acid Oxygen Strongly NegativeHydrogen bond acceptor
Carbonyl Oxygen Strongly NegativeHydrogen bond acceptor
Carboxylic Acid Hydrogen Strongly PositiveHydrogen bond donor, acidic site
Phenyl Rings (π-system) Moderately Negativeπ-π stacking interactions

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a flexible molecule like this compound is not static. Rotation around its single bonds gives rise to various spatial arrangements called conformations. quimicaorganica.org Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them, which collectively define the molecule's potential energy surface or energy landscape. researchgate.netacs.org

Global and Local Minima Determination

The potential energy surface of a molecule can be complex, featuring a single global minimum (the most stable conformation) and several local minima (other relatively stable conformations). researchgate.net These minima correspond to specific arrangements of the atoms that are energetically favorable. For this compound, the key rotatable bonds that define its conformation are the C-O ether bonds and the C-C bonds of the propanoic acid chain.

Computational methods, often combining molecular mechanics with quantum chemical calculations, are used to explore the conformational space and locate these minima. acs.orgacs.org It is expected that the most stable conformations will seek to minimize steric hindrance between the bulky phenyl groups and the propanoic acid side chain. msu.edu Furthermore, intramolecular hydrogen bonding between the carboxylic acid hydrogen and the ether or carbonyl oxygen could stabilize certain conformations. acs.org

Table 4: Predicted Stable Conformers and Their Key Features

Conformer TypeDefining Dihedral Angles (Predicted)Key Stabilizing/Destabilizing FeatureRelative Energy (Predicted)
Global Minimum Specific C-O-C-C and O-C-C-C anglesMinimization of steric repulsion, potential for intramolecular H-bonding0 kcal/mol (Reference)
Local Minimum 1 Different C-O-C-C and O-C-C-C anglesSlightly higher steric interaction+1-3 kcal/mol
Local Minimum 2 Rotated phenyl group orientationIncreased phenyl-phenyl repulsion+3-5 kcal/mol

Rotational Barriers and Conformational Dynamics

The energy required to rotate a part of the molecule around a single bond is known as the rotational barrier. acs.org These barriers correspond to transition states on the potential energy surface and determine the rate at which the molecule can interconvert between different conformations. quimicaorganica.org

For this compound, significant rotational barriers are expected for:

Rotation around the C-O ether bonds: Studies on substituted diphenyl ethers have shown that these rotations have measurable energy barriers, which are influenced by the substitution pattern on the phenyl rings. cdnsciencepub.comlookchem.comnih.gov The presence of the bulky propanoic acid group would likely increase this barrier.

Rotation of the phenyl groups: The rotation of the two phenyl rings relative to the rest of the molecule will also have an energy barrier due to steric clashes. nih.gov

The magnitude of these barriers dictates the molecule's conformational dynamics at a given temperature. If the barriers are low (a few kcal/mol), interconversion between conformers will be rapid at room temperature. If the barriers are high, specific conformations might be "locked" and individually observable. msu.edu

Table 5: Predicted Rotational Energy Barriers

Rotation AxisPredicted Barrier Height (kcal/mol)Consequence for Dynamics
Phenyl-Oxygen Bond 5 - 10Hindered rotation, defines overall shape
Oxygen-Carbon (chiral) Bond 3 - 7Influences side-chain orientation
Propanoic Acid C-C Bonds 2 - 5High flexibility of the acid tail

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Without any prior biological activity data or computational screening, the identification of potential binding sites for this compound remains purely hypothetical. The process would typically involve selecting a protein target of interest and using docking software to predict where the compound is most likely to bind.

The calculation of interaction energies and the detailed analysis of binding modes—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—are fundamental outputs of molecular docking simulations. However, in the absence of any studies on this compound, no data on its binding affinity or specific interactions with any receptor can be reported.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This is crucial for understanding how a molecule is synthesized and for optimizing reaction conditions.

The synthesis of this compound would likely involve several steps. A computational study would model these steps to understand the underlying electronic and structural changes. This can help in confirming a proposed reaction pathway or in suggesting more efficient synthetic routes. As no synthetic pathways for this specific compound have been computationally analyzed, no such elucidation can be provided.

Theoretical calculations can predict the outcomes of chemical reactions, including the major products and the stereoselectivity or regioselectivity. This predictive power is invaluable for synthetic chemists. For this compound, the absence of computational studies means that there are no theoretical predictions on its synthetic outcomes or selectivity.

Potential Biological and Materials Science Applications: Mechanistic and Theoretical Considerations

Exploration of Hypothetical Enzyme Inhibition Mechanisms

The structure of 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid contains clear pharmacophores that suggest a potential for enzyme inhibition. By deconstructing the molecule into its key functional components, we can identify hypothetical enzyme targets.

Target Enzyme Identification Based on Structural Motifs

The most prominent structural feature related to known bioactive molecules is the arylpropionic acid substructure. Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. researchgate.netorientjchem.orghumanjournals.com These enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. orientjchem.orghumanjournals.com The presence of the propanoic acid group attached to an aromatic system in the target molecule makes COX enzymes a primary hypothetical target.

Another key feature is the benzil (B1666583) (1,2-diphenylethane-1,2-dione) moiety. Benzil and its derivatives have been investigated for a range of biological activities. researchgate.netresearchgate.net Specifically, benzil-hydrazone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease. nih.gov The 1,2-dicarbonyl group in this compound could potentially interact with the active sites of these or other enzymes.

A summary of these structural motifs and their potential enzyme targets is presented below.

Structural MotifPotential Enzyme Target(s)Basis for Hypothesis
Arylpropionic acidCyclooxygenase (COX-1, COX-2)Well-established class of NSAIDs with this core structure. researchgate.nethumanjournals.com
Benzil (1,2-dicarbonyl)Acetylcholinesterase, ButyrylcholinesteraseDerivatives of benzil have shown inhibitory activity against these enzymes. nih.govresearchgate.net
Carboxylic AcidVarious hydrolases and transferasesThe carboxylate can act as a hydrogen bond donor/acceptor or mimic a substrate.

Computational Modeling of Active Site Interactions

Without experimental data, computational modeling, including molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to predict and analyze the binding of a ligand to a target protein. mdpi.com Such studies can elucidate the potential interactions between this compound and the active site of a hypothetical enzyme target like COX-2 or acetylcholinesterase.

For a target like COX-2, the propanoic acid's carboxylate group would be expected to form key ionic and hydrogen-bonding interactions with conserved polar residues (e.g., Arginine and Tyrosine) at the entrance of the active site channel, a common binding mode for profen drugs. orientjchem.org The bulky diphenyl-ethoxy portion of the molecule would then occupy the hydrophobic channel of the enzyme.

In the context of cholinesterase inhibition, docking studies could reveal whether the benzil moiety and its associated phenyl rings can form favorable pi-pi stacking or hydrophobic interactions within the enzyme's active site gorge. nih.gov MD simulations could further assess the stability of the docked pose over time, providing insights into the dynamic behavior of the ligand-protein complex. nih.gov Such computational approaches are essential for generating and refining hypotheses about the molecule's mechanism of action before undertaking experimental validation. nih.gov

Postulated Roles as a Synthetic Intermediate in Biologically Active Molecules

The functional groups present in this compound—a carboxylic acid, an ether, and a 1,2-diketone—make it a versatile synthetic intermediate for constructing more complex molecules with potential biological activities.

Precursor for Arylpropionic Acid Derivatives with Known Bioactivities

This compound can serve as a starting material for a variety of arylpropionic acid derivatives. The carboxylic acid handle allows for standard transformations into esters, amides, and other functional groups. For instance, coupling the carboxylic acid with various amines could yield a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore structure-activity relationships, as demonstrated in the development of naproxen (B1676952) and ibuprofen (B1674241) amide dimers with anti-neuroinflammatory activity. dsmc.or.kr Many derivatives of arylpropionic acids have been explored for anticancer, anticonvulsant, and antibacterial activities, beyond their primary anti-inflammatory use. researchgate.netnih.gov

Building Block for Heterocyclic Compounds and Scaffold Synthesis

The benzil moiety is a well-known precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. scielo.brresearchgate.net The two adjacent carbonyl groups are highly reactive and can undergo condensation reactions with various dinucleophiles. For example, reaction with primary amines can lead to the formation of substituted pyrroles or other N-heterocycles. scielo.br The reaction of benzil with compounds like semicarbazide (B1199961) or thiosemicarbazide (B42300) can yield triazinone and triazinethione rings, respectively. researchgate.net This reactivity makes this compound a potentially valuable building block for creating novel, complex scaffolds that incorporate both a heterocyclic ring system and a propanoic acid side chain. Such scaffolds are of significant interest in drug discovery. nih.gov

Reactive MoietyReagent TypePotential Heterocyclic Product
Benzil (1,2-diketone)C,N- and N,N-dinucleophiles (e.g., β-enamino esters)Pyrrolinones, Pyrroles scielo.brresearchgate.net
Benzil (1,2-diketone)Semicarbazides, ThiosemicarbazidesTriazinones, Triazinethiones researchgate.net
Benzil (1,2-diketone)DiaminesDiazecines ajol.info
Carboxylic AcidAmines (after activation)Amide-containing scaffolds dsmc.or.kr

Investigation as a Ligand in Coordination Chemistry

The structural features of this compound make it a plausible candidate for use as a ligand in coordination chemistry. The molecule possesses multiple potential donor atoms—specifically, the oxygen atoms of the two ketone groups and the carboxylic acid group.

Benzil itself is a well-established precursor for synthesizing Schiff base ligands, which are then used to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). ajgreenchem.comajgreenchem.comresearchgate.net These reactions typically involve the condensation of the benzil's carbonyl groups with primary amines to form an imine-containing ligand that can chelate to a metal center. ajgreenchem.com The resulting metal complexes have been investigated for their catalytic and biological properties, including antibacterial activity. ajgreenchem.comnih.gov

The presence of the carboxylic acid group in this compound adds another potential coordination site. The carboxylate group can bind to metal ions in a monodentate, bidentate, or bridging fashion. Therefore, the molecule could potentially act as a multidentate ligand, coordinating to a metal center through the oxygen atoms of the benzil moiety and the carboxylate group, forming a stable chelate ring. The feasibility and coordination mode would depend on the specific metal ion and reaction conditions used. ajol.info

Metal Chelation Potential of Carboxylic Acid and Ether Oxygen

Theoretically, the carboxylic acid group of this compound is a primary site for metal ion coordination. Carboxylic acids are well-known to act as chelating agents, capable of binding to metal ions to form stable complexes. nih.gov This binding typically occurs through the deprotonated carboxylate anion, which can act as a monodentate or bidentate ligand.

Furthermore, the ether oxygen atom within the molecule could potentially participate in chelation, forming a five-membered chelate ring in conjunction with the carboxylate group. The stability of such a chelate would depend on the specific metal ion and the conformational flexibility of the molecule. The presence of the bulky phenyl groups might sterically hinder the approach of a metal ion to the ether oxygen. While the fundamental principles of chelation by carboxylic acids and ethers are well-established, no specific studies on the metal chelation properties of this compound have been found in the public domain.

Design of Novel Organometallic Complexes

The design of novel organometallic complexes using this compound as a ligand is a theoretical possibility. The carboxylic acid moiety could be used to synthesize complexes with a wide range of metals. The properties of such complexes, including their geometry, stability, and electronic characteristics, would be influenced by the nature of the metal and the coordination mode of the ligand. The phenyl groups could also, in theory, participate in π-stacking interactions, potentially leading to the formation of supramolecular assemblies. However, a search of scientific databases reveals no published examples of organometallic complexes synthesized from this specific compound.

Polymer Chemistry and Materials Science Applications

Surface Modification Agent

The carboxylic acid group provides a potential anchor for grafting this compound onto the surfaces of various materials, such as metal oxides or polymers bearing hydroxyl or amine groups. Such a modification could alter the surface properties, for example, by increasing its hydrophobicity due to the presence of the phenyl groups. This could have applications in areas like coatings, adhesion, or biocompatible materials. Despite these theoretical possibilities, there are no published reports on the use of this compound as a surface modification agent.

Future Research Directions and Unaddressed Scientific Challenges

Development of Enantioselective Synthesis for Chiral Variants

The core structure of 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid contains a chiral center at the benzylic carbon bearing the ether linkage. The synthesis of enantiomerically pure forms of this compound is a critical first step for any meaningful biological evaluation, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

Future research should focus on developing robust and scalable enantioselective synthetic routes. Several strategies, based on established asymmetric synthesis methodologies, could be explored. These include the chiral base-mediated functionalization of (alkyl benzyl (B1604629) ether)tricarbonylchromium(0) complexes, which has been shown to produce high enantiomeric excess. sci-hub.sersc.org Another promising avenue is the use of chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates with alcohols. organic-chemistry.org The development of an organocatalytic Morita–Baylis–Hillman (MBH) cascade reaction could also be adapted for the synthesis of chiral 3-substituted benzoxaboroles, a strategy that could potentially be modified for the target molecule. nih.gov

A comparative analysis of potential enantioselective synthetic methods is presented in Table 1.

Table 1: Potential Enantioselective Synthesis Strategies

Method Catalyst/Reagent Potential Advantages Potential Challenges
Asymmetric Deprotonation Chiral Lithium Amide Base High enantioselectivity reported for related systems. sci-hub.sersc.org Requires cryogenic temperatures and strictly anhydrous conditions.
Catalytic Asymmetric Etherification Chiral Phosphine-Metal Complex Catalytic nature reduces waste; mild reaction conditions. organic-chemistry.org Catalyst synthesis can be complex and expensive.
Organocatalytic Cascade Reaction Chiral Amine/Carbamate (B1207046) Metal-free, environmentally benign. nih.gov Substrate scope may be limited.

Comprehensive Structure-Activity Relationship (SAR) Studies for Derivatized Analogs

A systematic exploration of the structure-activity relationship (SAR) is fundamental to understanding how modifications to the molecular scaffold of this compound influence its biological activity. Such studies involve the synthesis of a library of analogs and their subsequent biological screening.

Systemic Modification of the Propanoic Acid Chain

The propanoic acid chain offers several points for modification. The length of the alkyl chain, the position of the ether linkage, and the nature of the acidic group can all be varied. For instance, the carboxylic acid could be replaced with bioisosteres such as tetrazoles or phosphonic acids to modulate physicochemical properties like acidity and membrane permeability. Furthermore, the chain could be constrained into cyclic structures to reduce conformational flexibility, which can lead to increased potency and selectivity. Studies on other propanoic acid-containing compounds have shown that such modifications can significantly impact biological activity. sarpublication.com

Exploration of Substituents on the Diphenyl Moiety

The two phenyl rings of the benzoin (B196080) core are prime targets for substitution. The introduction of various electron-donating or electron-withdrawing groups at different positions on the rings can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile. chemisgroup.us These changes, in turn, can influence binding affinity to biological targets. For example, in studies of 1,4-benzodiazepines, substitutions on the fused benzene (B151609) ring were found to be more restrictive than modifications on the diazepine (B8756704) ring. chemisgroup.usnih.govresearchgate.net A similar systematic approach could be applied to the diphenyl moiety of the target compound.

A hypothetical SAR study could explore the impact of substituents on a particular biological activity, as illustrated in Table 2.

Table 2: Hypothetical SAR for Diphenyl Moiety Substitution

Position Substituent Predicted Effect on Activity Rationale
para- (Ring 1) -OCH₃ Increase Potential for hydrogen bonding or favorable electronic interactions.
meta- (Ring 1) -Cl Decrease May introduce unfavorable steric or electronic effects.
ortho- (Ring 2) -F Increase Can enhance binding through specific halogen bonding interactions.

Advanced Mechanistic Investigations of Chemical Transformations

A deeper understanding of the chemical reactivity of this compound is essential for its handling, derivatization, and potential metabolic fate. The presence of a ketone, a benzylic ether, and a carboxylic acid suggests a rich and complex chemical reactivity.

Future work should include detailed mechanistic studies of key transformations. For example, the benzylic ether linkage is susceptible to cleavage under acidic conditions, a reaction that proceeds through a stabilized benzylic carbocation. fiveable.me The ketone functionality can undergo a variety of reactions, including reductions to the corresponding alcohol or participation in condensation reactions like the benzoin condensation. researchgate.net The propanoic acid moiety can be converted to esters, amides, or other derivatives through standard coupling reactions. enamine.net Understanding the interplay and potential for intramolecular reactions between these functional groups is a significant challenge.

Theoretical Prediction and Experimental Validation of Novel Reactivity

Modern computational chemistry offers powerful tools for predicting the reactivity and properties of molecules before their synthesis. acs.org Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and its analogs. researchgate.netmdpi.com Such studies can predict sites of electrophilic and nucleophilic attack, bond dissociation energies, and the stability of reaction intermediates. researchgate.net

For instance, theoretical models could be used to predict the most likely sites of metabolism or to design analogs with enhanced stability. These theoretical predictions must then be validated through carefully designed experiments. The correlation of predicted properties with experimentally observed reactivity will be crucial for developing a robust understanding of this class of compounds.

Integration with Automated Synthesis and High-Throughput Screening Technologies

To efficiently explore the chemical space around this compound, modern drug discovery technologies such as automated synthesis and high-throughput screening (HTS) will be indispensable. bmglabtech.comnih.gov

Automated synthesis platforms can be programmed to rapidly generate large libraries of analogs based on a common scaffold. nih.govresearchgate.netnih.gov For example, a library could be created by reacting a common precursor with a diverse set of building blocks to introduce variability in the propanoic acid chain or on the diphenyl moiety.

Once synthesized, these compound libraries can be subjected to HTS to identify "hits" against a variety of biological targets. nih.govmdpi.comresearchgate.net HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion, significantly accelerating the pace of discovery. bmglabtech.com The integration of these technologies will be key to unlocking the therapeutic potential of this novel chemical scaffold.

Q & A

Q. What are the recommended analytical techniques to confirm the structural integrity of 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid?

To validate the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

  • NMR : Analyze proton environments to confirm the presence of the diphenylethoxy group and propanoic acid backbone. The aromatic protons should appear as distinct multiplet signals in the 6.5–8.5 ppm range, while the oxy and carbonyl groups will influence neighboring protons .
  • IR : Identify characteristic stretches for the carbonyl (C=O) groups (1700–1750 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) .
  • HRMS : Ensure the molecular ion peak matches the theoretical mass (C₁₇H₁₆O₄; exact mass calculated via PubChem data) .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

A typical synthesis involves esterification of the diphenylethoxy precursor with propanoic acid derivatives. Key steps include:

  • Protection of reactive groups : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during coupling .
  • Catalysis : Employ p-toluenesulfonic acid (PTSA) or N,N'-dicyclohexylcarbodiimide (DCC) for efficient ester bond formation .
  • Purification : Recrystallize using ethanol/water mixtures or employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product ≥98% purity .

Q. What are the critical handling and storage protocols for this compound?

  • Ventilation : Use fume hoods to minimize inhalation risks, as propanoic acid derivatives can irritate mucous membranes .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact to prevent irritation .
  • Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral chromatography : Use a Chiralpak IA/IB column with a hexane/isopropanol mobile phase (90:10 v/v) to separate enantiomers. Monitor elution via polarimetry or circular dichroism (CD) .
  • Dynamic kinetic resolution (DKR) : Combine enzymatic catalysts (e.g., lipases) with transition-metal catalysts to selectively form a single enantiomer during synthesis .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenases) based on the compound’s InChI key and SMILES string (PubChem data) .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and metabolic stability using the compound’s logP (2.1–2.5) and topological polar surface area (TPSA ~70 Ų) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate experiments using standardized cell lines (e.g., HEK293 or RAW264.7) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Batch consistency : Verify compound purity via HPLC before biological assays. Contaminants like unreacted precursors may skew results .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

  • Variable-temperature NMR : Monitor proton shifts between 25°C and –40°C to detect keto-enol tautomerism in the diphenylethoxy moiety .
  • X-ray crystallography : Determine the solid-state structure to confirm the dominant tautomer and hydrogen-bonding network .

Methodological Notes

  • Stereochemical analysis : For chiral derivatives, use Mosher’s ester method or electronic circular dichroism (ECD) to assign absolute configurations .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the ester linkage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.